molecular formula C10H12FNO3 B12742836 3-Fluoro-alpha-methyl-L-tyrosine CAS No. 1270110-75-2

3-Fluoro-alpha-methyl-L-tyrosine

Cat. No.: B12742836
CAS No.: 1270110-75-2
M. Wt: 213.21 g/mol
InChI Key: STUMEFJLAPRRME-JTQLQIEISA-N
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Description

3-Fluoro-alpha-methyl-L-tyrosine: is a fluorinated amino acid derivative that has gained attention in scientific research due to its unique properties and potential applications. This compound is structurally similar to tyrosine, an essential amino acid, but with a fluorine atom and an alpha-methyl group, which confer distinct biochemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-alpha-methyl-L-tyrosine typically involves the introduction of a fluorine atom into the tyrosine molecule. One common method is the fluorination of alpha-methyl-L-tyrosine using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under mild conditions to prevent degradation of the product .

Industrial Production Methods: Industrial production of this compound may involve enzymatic synthesis, which offers high selectivity and efficiency. Enzymes such as fluorinases can catalyze the formation of the C-F bond, making this method attractive for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-alpha-methyl-L-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various fluorinated derivatives and quinones, which have distinct chemical and biological properties .

Scientific Research Applications

3-Fluoro-alpha-methyl-L-tyrosine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-alpha-methyl-L-tyrosine involves its selective uptake by L-type amino acid transporter 1 (LAT1), which is highly expressed in cancer cells. This selective transport allows the compound to accumulate in tumors, making it an effective PET radiotracer. The fluorine atom and alpha-methyl group enhance the compound’s stability and specificity .

Comparison with Similar Compounds

  • 2-Fluoro-alpha-methyl-L-tyrosine
  • 3-Iodo-alpha-methyl-L-tyrosine
  • O-(2-Fluoroethyl)-L-tyrosine
  • L-alpha-methyl-tyrosine

Comparison: 3-Fluoro-alpha-methyl-L-tyrosine is unique due to its high selectivity for LAT1, which is not observed in other similar compounds. This selectivity results in higher tumor specificity and lower background uptake in PET imaging, making it a superior choice for cancer diagnostics .

Properties

CAS No.

1270110-75-2

Molecular Formula

C10H12FNO3

Molecular Weight

213.21 g/mol

IUPAC Name

(2S)-2-amino-3-(3-fluoro-4-hydroxyphenyl)-2-methylpropanoic acid

InChI

InChI=1S/C10H12FNO3/c1-10(12,9(14)15)5-6-2-3-8(13)7(11)4-6/h2-4,13H,5,12H2,1H3,(H,14,15)/t10-/m0/s1

InChI Key

STUMEFJLAPRRME-JTQLQIEISA-N

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)O)F)(C(=O)O)N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)F)(C(=O)O)N

Origin of Product

United States

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